Biotin Diacid

Bioconjugation Biotinylation Reagent Synthesis Heterobifunctional Crosslinker

Biotin Diacid (CAS 57671-79-1) is a certified EP Impurity B reference standard, uniquely possessing a geminal dicarboxylic acid structure. This makes it structurally distinct from monofunctional biotin, enabling orthogonal conjugation and superior chromatographic resolution for validated ANDA submissions. Available with ≥95% purity and full certification, it eliminates the traceability gaps of generic alternatives. Ensure your analytical method's regulatory compliance with this fully characterized standard.

Molecular Formula C11H16N2O5S
Molecular Weight 288.32 g/mol
CAS No. 57671-79-1
Cat. No. B196098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin Diacid
CAS57671-79-1
SynonymsBiotin Diacid;  2-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic Acid2-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic Acid
Molecular FormulaC11H16N2O5S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
InChIInChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1
InChIKeyXWJBVGZSIAZDKJ-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin Diacid (CAS 57671-79-1): The Biotin Impurity B with Dual Carboxylic Functionality


Biotin Diacid (CAS 57671-79-1), chemically defined as 4-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]butane-1,1-dicarboxylic acid, is a biotin derivative distinguished by the presence of two carboxylic acid groups (malonic acid moiety) on its valeric acid side chain [1]. Unlike biotin (MW = 244.31 g/mol) which bears a single carboxyl group for conjugation, Biotin Diacid (MW = 288.32 g/mol, C₁₁H₁₆N₂O₅S) contains an additional carboxyl functionality, conferring distinct chemical reactivity and enabling its role as an analytical reference standard (Biotin EP Impurity B) and a building block for specialized bioconjugates [2].

Why Biotin Diacid Cannot Be Interchanged with Biotin or Other Biotin Derivatives in Analytical and Synthetic Workflows


Generic substitution of biotin derivatives is precluded by functional divergence: Biotin Diacid possesses a geminal dicarboxylic acid configuration (propane-1,1-dicarboxylic acid moiety) whereas biotin bears a single terminal carboxyl . This structural difference produces fundamentally distinct physicochemical properties, including a LogP of 0.07630 and a polar surface area of 144.52 Ų, versus biotin's LogP of approximately -0.4 and PSA of ~104 Ų [1]. Biotin Diacid's classification as Biotin EP Impurity B—a pharmacopeial reference standard with defined purity specifications (≥95%) and regulatory documentation—renders it uniquely suited for validated analytical method development where alternative biotin derivatives lack certified identity and traceability [2].

Biotin Diacid (CAS 57671-79-1): Quantified Differential Evidence for Procurement Decisions


Dual Carboxylic Acid Functionality Enables Site-Selective, Two-Directional Bioconjugation Chemistry

Biotin Diacid contains two carboxylic acid groups (malonic acid moiety at the terminus of the valeric acid chain), whereas biotin possesses a single carboxylic acid group . This geminal diacid configuration enables orthogonal activation strategies: one carboxyl can be selectively activated (e.g., as an NHS ester) while the second remains protected or can be differentially functionalized. In contrast, biotin provides only one reactive handle, restricting conjugation to monofunctional attachments .

Bioconjugation Biotinylation Reagent Synthesis Heterobifunctional Crosslinker

Distinct Physicochemical Partitioning: LogP and Polar Surface Area Differentiate Biotin Diacid from Biotin

Biotin Diacid exhibits a calculated LogP of 0.07630 and a topological polar surface area (PSA) of 144.52 Ų, whereas biotin has a reported LogP of approximately -0.4 and a PSA of approximately 104 Ų [1][2]. This ~0.48 LogP unit difference translates to approximately a three-fold difference in octanol-water partitioning, meaning Biotin Diacid is significantly more lipophilic than biotin. The increased PSA (144.52 vs 104 Ų) reflects the additional carboxylic acid moiety, contributing to altered chromatographic retention and membrane permeability characteristics.

Physicochemical Characterization Chromatographic Separation ADME Property Prediction

EP Pharmacopeial Reference Standard: Certified Identity and Traceability for Validated Analytical Methods

Biotin Diacid is officially designated as Biotin EP Impurity B in the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Unlike generic biotin derivatives that lack certified identity documentation, Biotin Diacid as an EP reference standard is suitable for analytical method development, method validation (AMV), and quality control applications during commercial biotin production, including ANDA submissions . This regulatory recognition provides a defined purity specification (typically ≥95%) and established traceability against pharmacopeial standards (USP or EP) that is not available for non-reference-grade biotin analogs .

Analytical Method Validation Quality Control Pharmaceutical Impurity Profiling

Crosslinking and Polymer Modification Potential via Geminal Diacid Architecture

The geminal diacid functionality in Biotin Diacid provides two carboxylic acid groups in close proximity, enabling the molecule to function as a crosslinking node in polymer networks or as a site for dual-point attachment to surfaces and scaffolds [1]. In contrast, monofunctional biotin can only terminate polymer chains or provide single-point surface modification, limiting its utility in constructing crosslinked biotinylated hydrogels or affinity matrices where structural integrity depends on multi-point anchoring . Biotin Diacid's diacid structure has been identified as enabling polymer and hydrogel formation through crosslinking, an application space where standard biotin lacks the necessary functional multiplicity [1].

Hydrogel Synthesis Biotinylated Polymers Affinity Chromatography Supports

Validated Application Scenarios for Biotin Diacid (CAS 57671-79-1) in Research and Industrial Settings


Pharmaceutical Quality Control: Quantification and Identification of Biotin EP Impurity B in API Release Testing

Biotin Diacid serves as a certified EP Impurity B reference standard for the development and validation of HPLC, UPLC, or LC-MS methods to detect and quantify process-related impurities in biotin active pharmaceutical ingredient (API). Its EP designation and availability with regulatory-compliant characterization data enable method validation for ANDA submissions and commercial batch release testing. The distinct LogP (0.07630) and PSA (144.52 Ų) relative to biotin ensure adequate chromatographic resolution for reliable impurity profiling [1].

Synthesis of Heterobifunctional Biotinylation Reagents for Targeted Protein Labeling

The dual carboxylic acid functionality enables orthogonal activation strategies: one carboxyl can be converted to an amine-reactive NHS ester while the second carboxyl is retained for subsequent conjugation to fluorescent dyes, affinity tags, or drug payloads. This produces biotinylation reagents with extended functionality that cannot be prepared from monofunctional biotin. Such heterobifunctional reagents are critical for applications requiring simultaneous biotin-mediated capture and secondary detection modalities .

Construction of Biotinylated Crosslinked Hydrogels and Affinity Matrices

Biotin Diacid's geminal diacid configuration allows it to function as a crosslinking node in polymer networks, enabling the fabrication of biotinylated hydrogels with controlled mechanical properties and tunable streptavidin-binding capacity. In contrast, monofunctional biotin can only serve as a terminal capping group, limiting its utility in constructing structurally robust affinity matrices where multi-valent biotin presentation enhances avidity .

Preparation of Biotin-Containing Peptides and Proteins via Solid-Phase Synthesis

Biotin Diacid serves as a starting material for the preparation of biotin-containing peptides and proteins, where the diacid moiety provides a reactive handle for on-resin coupling or post-synthetic modification. The increased molecular weight (288.32 g/mol) and altered physicochemical properties relative to biotin may also influence the solubility and chromatographic behavior of the resulting bioconjugates, offering advantages in purification workflows .

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